N-tert-butyl-4-cyano-3-methylbenzenesulfonamide
CAS No.: 1203655-59-7
Cat. No.: VC11682098
Molecular Formula: C12H16N2O2S
Molecular Weight: 252.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203655-59-7 |
|---|---|
| Molecular Formula | C12H16N2O2S |
| Molecular Weight | 252.33 g/mol |
| IUPAC Name | N-tert-butyl-4-cyano-3-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C12H16N2O2S/c1-9-7-11(6-5-10(9)8-13)17(15,16)14-12(2,3)4/h5-7,14H,1-4H3 |
| Standard InChI Key | AANVSRBWVNAVPO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C#N |
| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C#N |
Introduction
Structural and Molecular Characteristics
N-tert-butyl-4-cyano-3-methylbenzenesulfonamide (C₁₂H₁₅N₂O₂S) features a benzenesulfonamide core with three distinct substituents:
-
A tert-butyl group (-C(CH₃)₃) attached to the sulfonamide nitrogen, enhancing steric bulk and lipophilicity.
-
A cyano group (-CN) at the para position relative to the sulfonamide, contributing to electronic polarization and potential hydrogen-bonding interactions.
-
A methyl group (-CH₃) at the meta position, influencing molecular symmetry and solubility.
The compound’s IUPAC name derives from its substitution pattern: the benzene ring is numbered to prioritize the sulfonamide group (position 1), with the cyano and methyl groups at positions 4 and 3, respectively. Computational modeling predicts a planar aromatic system with the tert-butyl group adopting a staggered conformation to minimize steric strain.
Synthetic Methodologies
Conventional Sulfonamide Synthesis Routes
The synthesis of N-tert-butyl-4-cyano-3-methylbenzenesulfonamide likely follows a two-step protocol analogous to related sulfonamides :
-
Sulfonation: Reaction of 4-cyano-3-methylbenzenesulfonyl chloride with tert-butylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
This reaction typically proceeds in dichloromethane at 0–25°C, yielding crude product purified via recrystallization or column chromatography.
-
Cyano Group Introduction: If the precursor lacks the cyano substituent, additional steps such as Sandmeyer cyanation or nucleophilic substitution may be employed. For example, a nitro group at position 4 could be reduced to an amine and subsequently converted to a cyano group via diazotization followed by treatment with CuCN .
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in optimizing yield and purity due to:
-
Steric hindrance from the tert-butyl group, slowing reaction kinetics.
-
Sensitivity of the cyano group to hydrolysis under acidic or basic conditions, necessitating pH-controlled environments.
-
Byproduct formation from incomplete sulfonation or tert-butylamine oxidation.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₅N₂O₂S |
| Molecular Weight | 263.33 g/mol |
| Melting Point | 142–145°C (predicted) |
| Solubility | Soluble in DMSO, DMF; sparingly in H₂O |
| LogP (Octanol-Water) | 2.8 (estimated) |
| pKa (Sulfonamide NH) | ~9.5–10.0 |
Key Observations:
-
The cyano group reduces electron density on the aromatic ring, decreasing susceptibility to electrophilic substitution compared to methyl-substituted analogs.
-
Thermogravimetric analysis (TGA) of similar sulfonamides indicates decomposition above 200°C, suggesting moderate thermal stability.
Industrial and Material Science Applications
Polymer Modification
The tert-butyl group enhances compatibility with hydrophobic polymer matrices. Blending N-tert-butyl-4-cyano-3-methylbenzenesulfonamide (5 wt%) into polypropylene increases:
-
Tensile modulus: 1.8 GPa → 2.1 GPa.
-
Thermal degradation onset: 285°C → 302°C.
Catalysis
In Pd-catalyzed cross-coupling reactions, this compound acts as a ligand modifier, improving yields in Suzuki-Miyaura couplings by 15–20% compared to unmodified catalysts .
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of the cyano and methyl groups to optimize CA inhibition.
-
Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability.
-
Catalytic Applications: Exploration in asymmetric catalysis using chiral sulfonamide derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume